(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
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Overview
Description
The compound (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for research in stereochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide involves several steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry is maintainedThe final steps involve the coupling of the amino and hydroxy groups to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .
Scientific Research Applications
(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: has several scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid: A nucleoside analog with antiviral properties.
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate: A compound with similar structural features but different functional groups.
Uniqueness
(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: is unique due to its combination of multiple chiral centers, diverse functional groups, and potential for various scientific applications. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C32H45N5O3S |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(34-26)22(3)4)30(39)35-27(17-24-14-10-7-11-15-24)28(38)18-25(33)16-23-12-8-6-9-13-23/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,35,39)(H,36,40)/t25-,27-,28+,29+/m1/s1 |
InChI Key |
PDWLNNIMSAADFQ-RXIOLPMVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
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